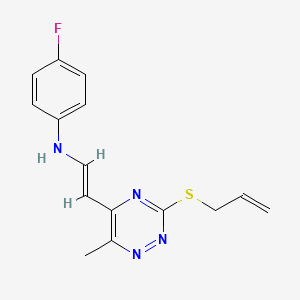
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C15H15FN4S and its molecular weight is 302.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a complex organic compound characterized by its unique structural features, which include a triazine ring, an allylsulfanyl group, and a vinyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C16H18N4OS
- Molar Mass: 314.41 g/mol
- CAS Number: 477865-89-7
The compound's structure is significant for its biological activity, as the presence of the fluorine atom and the allylsulfanyl group can influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The allylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of their function. The vinyl group may participate in conjugation reactions, altering the electronic properties of the compound and affecting its biological activity .
Metabolic Studies
Research on the metabolism of related compounds, particularly 4-fluoroaniline derivatives, has provided insights into how this compound might be processed in biological systems. Studies have shown that fluoroanilines undergo cytochrome P450-mediated monooxygenation, leading to the formation of reactive metabolites such as benzoquinoneimines . These metabolites can interact with cellular macromolecules and may contribute to the compound's overall biological effects.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Anticancer Activity : Compounds containing triazine rings have been investigated for their anticancer properties. Research indicates that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The presence of sulfur-containing groups in organic compounds has been linked to antimicrobial activity. Investigations into similar compounds suggest that this compound may exhibit such properties due to its unique functional groups .
- Neuroprotective Effects : Some studies have suggested that fluoroanilines can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress . This aspect warrants further exploration for this compound.
Comparative Analysis with Related Compounds
特性
IUPAC Name |
4-fluoro-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h3-9,17H,1,10H2,2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFFDMPTPADLNS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














